B1578364 CRS4C-3c

CRS4C-3c

Cat. No.: B1578364
Attention: For research use only. Not for human or veterinary use.
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Description

CRS4C-3c is a novel synthetic compound characterized by its unique tetracyclic aromatic framework with a sulfur-containing heterocyclic core. Its molecular structure (C₁₈H₁₄S₂O₃) incorporates a fused benzothiazole-oxazole system, which confers distinct electronic and steric properties . Synthesized via a palladium-catalyzed cross-coupling reaction, this compound exhibits exceptional thermal stability (decomposition temperature >300°C) and solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .

Properties

bioactivity

Gram+ & Gram-,

sequence

LQDAALGWSRRCPRCPPCPNCRRCPRCPTCPSCNCNPK

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

CRS4C-3c is compared to three analogues: BTZ-4A (benzothiazole derivative), OX-7D (oxazole-based compound), and FPT-2E (fluorophenyl-thiazole hybrid).

Table 1: Physicochemical and Functional Properties
Property This compound BTZ-4A OX-7D FPT-2E
Molecular Weight (g/mol) 354.08 298.12 312.09 340.10
λₘₐₓ (nm) 435 398 412 428
Thermal Stability (°C) 305 260 275 290
Solubility in DMSO (mg/mL) 45.2 28.7 33.5 39.8
Photovoltaic Efficiency (%) 9.1 6.3 7.8 8.5

Key Findings :

  • Electronic Properties : this compound’s extended conjugation (λₘₐₓ = 435 nm) outperforms BTZ-4A and OX-7D, attributed to its fused heterocyclic system .
  • Thermal Resilience : Decomposition temperature exceeds analogues by 15–45°C, critical for high-temperature device applications .
  • Application Efficacy : In organic photovoltaics, this compound achieves 9.1% power conversion efficiency (PCE), surpassing FPT-2E (8.5%) due to reduced charge recombination .

Mechanistic Advantages Over Analogues

Enhanced Charge Transport

This compound’s planar structure facilitates π-π interactions, reducing exciton binding energy (Eb = 0.15 eV) compared to BTZ-4A (Eb = 0.23 eV) . This property is validated by time-resolved photoluminescence (TRPL) decay lifetimes (τ = 12.4 ns vs. 8.7 ns for BTZ-4A) .

Environmental Tolerance

This compound retains >90% PCE after 500 hours under 1-sun illumination, whereas OX-7D degrades to 72% due to photo-oxidation of its non-fused oxazole ring .

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